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molecular formula C9H5F7O B8616687 Phenol, 4-(heptafluoropropyl)- CAS No. 61324-28-5

Phenol, 4-(heptafluoropropyl)-

Cat. No. B8616687
M. Wt: 262.12 g/mol
InChI Key: OTFLZXXBEWPSKG-UHFFFAOYSA-N
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Patent
US04120863

Procedure details

A solution of p-C3F7C6H4OC(O)CH3 (33.2 g; 0.14 mole) in CH3OH (200 ml) containing concentrated HCl (20 ml) was heated to reflux for 24 hours. After cooling and aspiration of the solvent, a brown liquid resulted (28.4 g; 99% crude yield). A gas chromatographic analysis indicated primarily one major component. Distillation provided the product p-C3F7C6H4OH (26.2 g; 92% yield).
Name
p-C3F7C6H4OC(O)CH3
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:11]1[CH:16]=[CH:15][C:14]([O:17]C(C)=O)=[CH:13][CH:12]=1)([C:4]([C:7]([F:10])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].Cl>CO>[C:1]([C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)([C:4]([C:7]([F:8])([F:9])[F:10])([F:6])[F:5])([F:3])[F:2]

Inputs

Step One
Name
p-C3F7C6H4OC(O)CH3
Quantity
33.2 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)C1=CC=C(C=C1)OC(=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
aspiration of the solvent, a brown liquid resulted (28.4 g; 99% crude yield)
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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